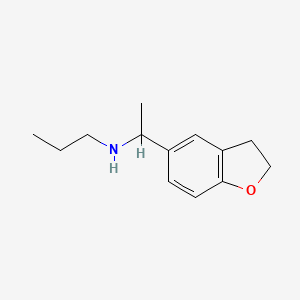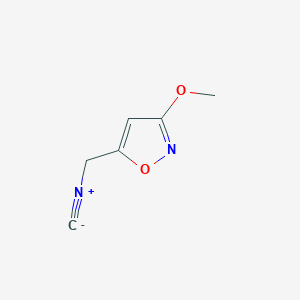
5-(Isocyanomethyl)-3-methoxyisoxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(isocyanomethyl)-3-methoxy-1,2-oxazole: is an organic compound that belongs to the class of oxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This compound is characterized by the presence of an isocyanomethyl group and a methoxy group attached to the oxazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-(isocyanomethyl)-3-methoxy-1,2-oxazole can be achieved through several synthetic routes. One common method involves the reaction of 3-methoxy-1,2-oxazole with an isocyanomethylating agent under controlled conditions. The reaction typically requires a base such as triethylamine and a solvent like dichloromethane. The reaction is carried out at low temperatures to prevent side reactions and to ensure high yield and purity of the product .
Industrial Production Methods: In an industrial setting, the production of 5-(isocyanomethyl)-3-methoxy-1,2-oxazole can be scaled up using continuous flow reactors. This method allows for better control of reaction parameters, such as temperature and pressure, leading to higher efficiency and consistency in product quality. The use of automated systems also reduces the risk of human error and enhances safety during the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 5-(isocyanomethyl)-3-methoxy-1,2-oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced oxazole compounds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran under inert atmosphere.
Substitution: Amines, thiols; reactions are conducted in polar solvents like dimethylformamide or acetonitrile at elevated temperatures.
Major Products Formed:
Oxidation: Oxazole derivatives with additional oxygen functionalities.
Reduction: Reduced oxazole compounds with hydrogenated isocyanomethyl groups.
Substitution: Substituted oxazole derivatives with various functional groups replacing the isocyanomethyl group.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-(isocyanomethyl)-3-methoxy-1,2-oxazole is used as a building block in the synthesis of complex organic molecules. Its unique reactivity makes it valuable in the development of new synthetic methodologies and the exploration of novel chemical reactions .
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in the development of new pharmaceuticals and agrochemicals due to its ability to interact with biological targets .
Medicine: The compound is investigated for its potential therapeutic applications. Its derivatives have been explored for their antimicrobial, anti-inflammatory, and anticancer properties .
Industry: In the industrial sector, 5-(isocyanomethyl)-3-methoxy-1,2-oxazole is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and polymers .
Wirkmechanismus
The mechanism of action of 5-(isocyanomethyl)-3-methoxy-1,2-oxazole involves its interaction with specific molecular targets. The isocyanomethyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. This interaction can result in the inhibition or activation of biological pathways, depending on the specific target and context .
Vergleich Mit ähnlichen Verbindungen
- 5-(isocyanomethyl)-1,3-benzodioxole
- ethyl 5-(isocyanomethyl)-1,3-oxazole-4-carboxylate
- 1,3-diisocyano-2,2-bis(isocyanomethyl)propane
Comparison: 5-(isocyanomethyl)-3-methoxy-1,2-oxazole is unique due to the presence of both an isocyanomethyl group and a methoxy group on the oxazole ring. This combination imparts distinct chemical reactivity and biological activity compared to other similar compounds. For instance, 5-(isocyanomethyl)-1,3-benzodioxole lacks the methoxy group, which affects its electronic properties and reactivity. Similarly, ethyl 5-(isocyanomethyl)-1,3-oxazole-4-carboxylate has an additional carboxylate group, altering its solubility and interaction with biological targets .
Eigenschaften
Molekularformel |
C6H6N2O2 |
|---|---|
Molekulargewicht |
138.12 g/mol |
IUPAC-Name |
5-(isocyanomethyl)-3-methoxy-1,2-oxazole |
InChI |
InChI=1S/C6H6N2O2/c1-7-4-5-3-6(9-2)8-10-5/h3H,4H2,2H3 |
InChI-Schlüssel |
JDOMFXWQPZIVDV-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=NOC(=C1)C[N+]#[C-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


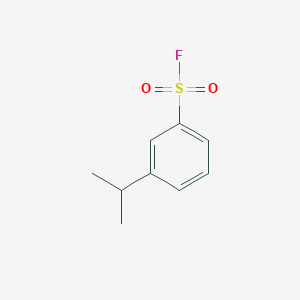
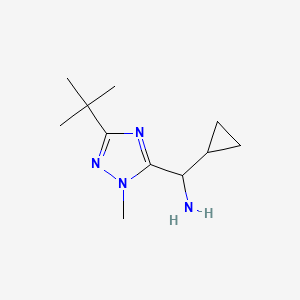
![3-{[(Tert-butoxy)carbonyl]amino}-5-chlorobenzoic acid](/img/structure/B13626651.png)
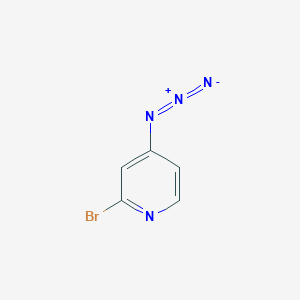


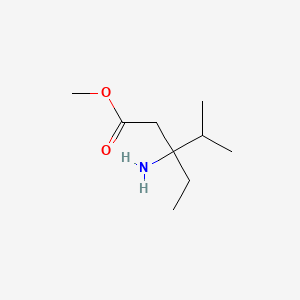


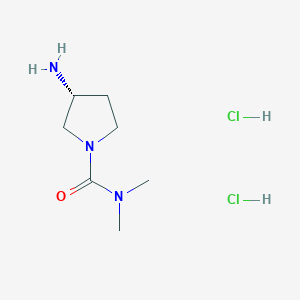
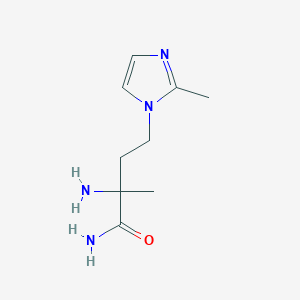
![3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-oxa-3-azabicyclo[3.2.1]octane-7-carboxylic acid](/img/structure/B13626701.png)

